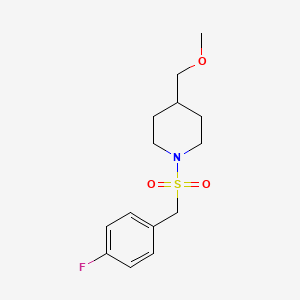

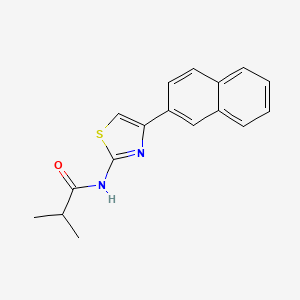

1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine, also known as FBMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FBMP is a piperidine derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Carbohydrate Chemistry

The related compound 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been designed, synthesized, and utilized for the protection of hydroxyl groups in carbohydrate chemistry. It has been used to protect 4-fluorobenzyl alcohol with high efficiency. The Fsec group provides stability under acidic conditions and is cleavable under mild basic conditions, demonstrating its utility in the synthesis of complex carbohydrates like 6-aminohexyl galabioside (S. Spjut, W. Qian, M. Elofsson, 2010).

Medicinal Chemistry

Sulfonyl hydrazones and piperidine derivatives have been synthesized and evaluated for their biological activities. These compounds, including those with benzene sulfonyl hydrazides and piperidine rings, have shown significant antioxidant capacity and anticholinesterase activity. This illustrates the compound's relevance in developing therapeutic agents targeting oxidative stress and cholinesterase-related diseases (Nurcan Karaman et al., 2016).

Organic Synthesis

The compound and its analogs have found applications in organic synthesis, such as in the preparation of highly functionalized piperidine derivatives through one-pot, five-component reactions. These reactions, catalyzed efficiently by silica sulfuric acid, yield piperidine derivatives with significant yields, demonstrating the compound's utility in the synthesis of complex organic molecules (W. Basyouni et al., 2015).

Material Science

In material science, derivatives of 1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine have been used in the development of proton exchange membranes for fuel cell applications. A new sulfonated side-chain grafting unit derived from sulfonated 4-fluorobenzophenone has been synthesized, showcasing its potential in enhancing the performance of fuel cells by providing high proton conductivity (D. Kim, G. Robertson, M. Guiver, 2008).

Analytical Chemistry

In analytical chemistry, derivatives of this compound have been employed as derivatization agents in liquid chromatography, enabling sensitive detection of analytes. A novel sulfonate reagent based on the structural framework of this compound has been developed to improve the efficiency of analyte detection through high-performance liquid chromatography (Hsin‐Lung Wu et al., 1997).

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methylsulfonyl]-4-(methoxymethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO3S/c1-19-10-12-6-8-16(9-7-12)20(17,18)11-13-2-4-14(15)5-3-13/h2-5,12H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPPKABVEOXJEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2867184.png)

![5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2867186.png)

![N-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B2867188.png)

![3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide](/img/structure/B2867189.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2867190.png)

![2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2867193.png)

![N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide](/img/structure/B2867195.png)

![5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2867204.png)